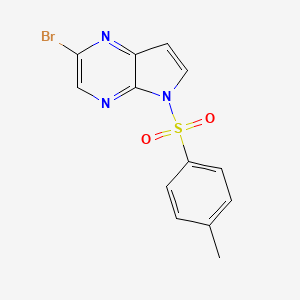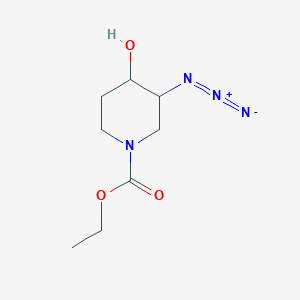
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat), also known as PTHrP, is a protein that plays a crucial role in the regulation of calcium homeostasis and bone metabolism. It is a member of the parathyroid hormone family and is produced by various tissues, including the bone, mammary gland, and placenta. PTHrP has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, cancer, and bone fractures.
作用机制
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) acts on specific receptors located on the surface of target cells to exert its biological effects. The binding of (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) to its receptor activates a signaling pathway that leads to the activation of various intracellular signaling molecules. This, in turn, leads to the regulation of various cellular processes, including calcium homeostasis, bone metabolism, and cell growth and differentiation.
生化和生理效应
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) has a wide range of biochemical and physiological effects. It regulates calcium homeostasis by stimulating the release of calcium from bone and increasing the reabsorption of calcium by the kidney. (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) also promotes bone formation and inhibits bone resorption, leading to an overall increase in bone mass. Additionally, (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) has been shown to have anabolic effects on cartilage and muscle.
实验室实验的优点和局限性
The advantages of using (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) in lab experiments include its ability to regulate calcium homeostasis and bone metabolism, making it a useful tool for studying these processes. Additionally, (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) has been extensively studied, and there are many commercially available reagents and assays for detecting and measuring (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) levels. However, the limitations of using (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) in lab experiments include its complex mechanism of action and the potential for off-target effects.
未来方向
There are several future directions for research on (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat). One area of research is the development of novel therapies for osteoporosis and other bone-related disorders. Another area of research is the role of (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) in cancer, with a focus on identifying the specific types of cancer that are most responsive to (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat)-targeted therapies. Additionally, there is a need for further research on the cellular and molecular mechanisms underlying the effects of (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat), which could lead to the development of more targeted and effective therapies.
合成方法
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) is synthesized as a precursor protein that undergoes post-translational modifications to produce the active peptide. The synthesis of (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) involves the cleavage of the precursor protein at specific sites by proteolytic enzymes. The resulting peptide is then modified by the addition of amino acids and other chemical groups to produce the active form of (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat).
科学研究应用
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, cancer, and bone fractures. (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) has been shown to stimulate bone formation and prevent bone loss in animal models of osteoporosis. It has also been shown to promote the growth of cancer cells in some types of cancer, while inhibiting the growth of cancer cells in other types of cancer.
属性
CAS 编号 |
181057-31-8 |
|---|---|
产品名称 |
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) |
分子式 |
C196H308N58O53 |
分子量 |
4324.973 |
InChI |
InChI=1S/C196H308N58O53/c1-25-101(17)154(188(301)221-106(22)160(273)225-127(57-62-149(264)265)170(283)251-157(104(20)28-4)191(304)245-139(80-115-87-211-94-220-115)184(297)254-158(108(24)257)192(305)222-107(23)161(274)224-126(56-61-148(262)263)169(282)246-142(193(306)307)75-110-50-52-116(258)53-51-110)252-183(296)133(73-99(13)14)237-178(291)136(77-112-84-208-91-217-112)242-179(292)137(78-113-85-209-92-218-113)240-175(288)132(72-98(11)12)235-177(290)135(76-111-83-215-118-44-33-32-43-117(111)118)239-176(289)134(74-109-41-30-29-31-42-109)238-166(279)123(49-40-68-214-196(206)207)228-164(277)121(47-38-66-212-194(202)203)227-165(278)122(48-39-67-213-195(204)205)229-172(285)129(69-95(5)6)236-182(295)141(82-152(270)271)243-168(281)125(55-60-146(201)260)232-190(303)156(103(19)27-3)253-186(299)144(90-256)247-163(276)120(46-35-37-65-198)223-147(261)88-216-162(275)119(45-34-36-64-197)226-181(294)140(81-151(268)269)244-180(293)138(79-114-86-210-93-219-114)241-174(287)131(71-97(9)10)234-173(286)130(70-96(7)8)233-167(280)124(54-59-145(200)259)231-189(302)155(102(18)26-2)250-171(284)128(58-63-150(266)267)230-185(298)143(89-255)248-187(300)153(100(15)16)249-159(272)105(21)199/h29-33,41-44,50-53,83-87,91-108,119-144,153-158,215,255-258H,25-28,34-40,45-49,54-82,88-90,197-199H2,1-24H3,(H2,200,259)(H2,201,260)(H,208,217)(H,209,218)(H,210,219)(H,211,220)(H,216,275)(H,221,301)(H,222,305)(H,223,261)(H,224,274)(H,225,273)(H,226,294)(H,227,278)(H,228,277)(H,229,285)(H,230,298)(H,231,302)(H,232,303)(H,233,280)(H,234,286)(H,235,290)(H,236,295)(H,237,291)(H,238,279)(H,239,289)(H,240,288)(H,241,287)(H,242,292)(H,243,281)(H,244,293)(H,245,304)(H,246,282)(H,247,276)(H,248,300)(H,249,272)(H,250,284)(H,251,283)(H,252,296)(H,253,299)(H,254,297)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H,306,307)(H4,202,203,212)(H4,204,205,213)(H4,206,207,214)/t101-,102-,103-,104-,105-,106-,107-,108+,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,153-,154-,155-,156-,157-,158-/m0/s1 |
InChI 键 |
ZSEMZPLGEDCQOW-VKEIHYJQSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC7=CNC=N7)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



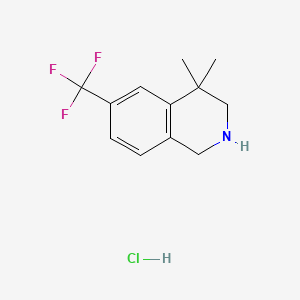
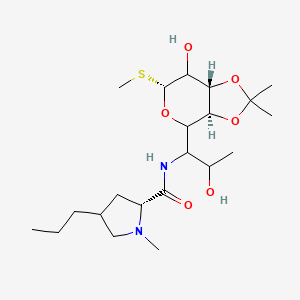
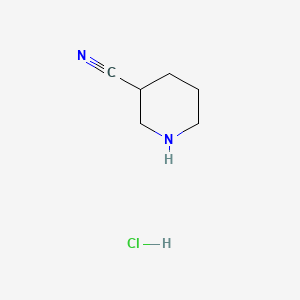
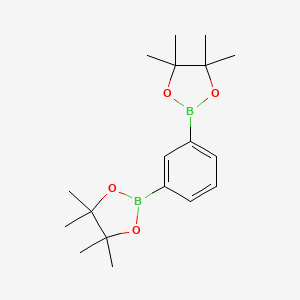
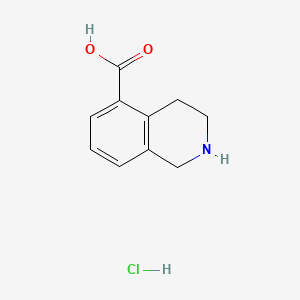
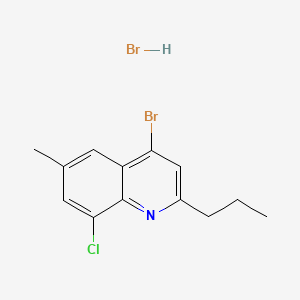
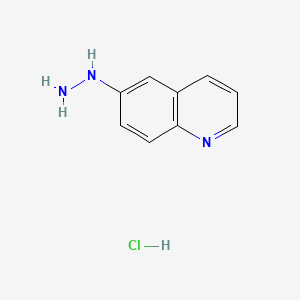
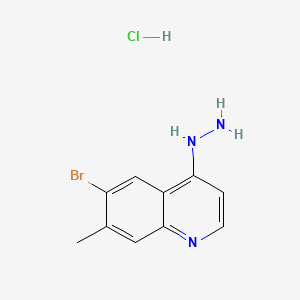
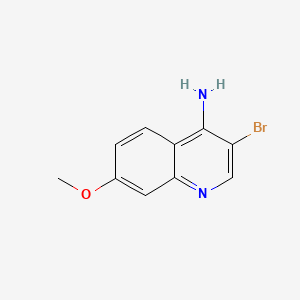
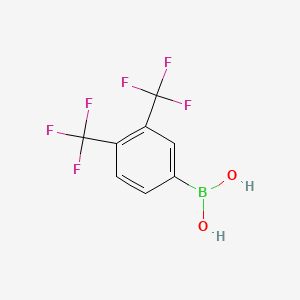
![tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B598296.png)
